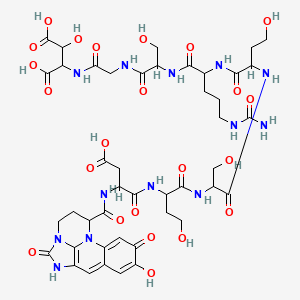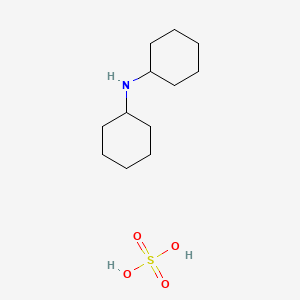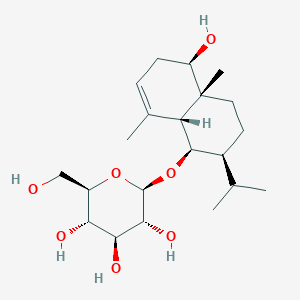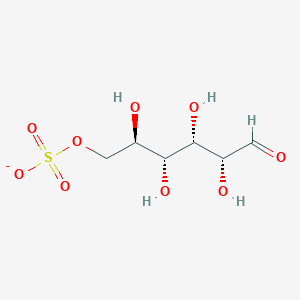
D-glucose 6-sulfate(1-)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
D-glucose 6-sulfate(1-) is conjugate base of D-glucose 6-sulfate; major species at pH 7.3. It is a conjugate base of a D-glucose 6-sulfate.
Wissenschaftliche Forschungsanwendungen
1. Glycosulfatases from Molluscs
D-glucose 6-sulfate is hydrolyzed by glycosulfatases, releasing D-glucose and inorganic sulfate ions. This process is observed in molluscs and certain microorganisms, and is significant for studies in enzymology and carbohydrate chemistry (Lloyd, 1966).
2. Impact on Embryonic Kidney Development
Research shows D-glucose can affect embryonic kidney development, suggesting a role for D-glucose derivatives like D-glucose 6-sulfate in developmental biology and pathophysiology (Kanwar et al., 1996).
3. NAD(P)H Cofactor Regeneration
D-glucose 6-sulfate, combined with glucose-6-phosphate dehydrogenase, facilitates NAD(P)H cofactor regeneration, relevant in biochemical and enzymatic studies (Wong et al., 1981).
4. Molecular Imprinting Technology
The molecular imprinting of glucose-6-O-sulfate aids in recognizing sulfated sugars, relevant for biochemical analysis and understanding biological roles of such compounds (Sin˜eriz et al., 2007).
5. Antioxidant Activities of Polysaccharides
Sulfated derivatives of polysaccharides, involving D-glucose 6-sulfate, show enhanced antioxidant activities, important for medical and biological applications (Wang et al., 2012).
6. Glycolysis in Yeast
D-glucose 6-sulfate plays a role in glycolysis, as shown in studies with Saccharomyces cerevisiae, contributing to understanding of metabolic pathways (Dam et al., 2002).
7. Diabetes Research
Machine learning techniques use data on compounds like D-glucose 6-sulfate to improve understanding and treatment of diabetes (Kavakiotis et al., 2017).
8. Brain Glucose Utilization
D-glucose 6-sulfate analogs help in measuring cerebral glucose consumption, crucial for neuroscientific and medical imaging research (Sokoloff et al., 1977).
9. Hypoglycemic Activities
Sulfated polysaccharides, including those derived from D-glucose 6-sulfate, demonstrate hypoglycemic activities, significant in nutritional and medical research (Xiao et al., 2019).
10. Isomerization Studies
Research on the isomerization of D-glucose 6-sulfate aids in understanding enzyme kinetics and carbohydrate chemistry (Fitzgerald, 1975).
Eigenschaften
Produktname |
D-glucose 6-sulfate(1-) |
|---|---|
Molekularformel |
C6H11O9S- |
Molekulargewicht |
259.21 g/mol |
IUPAC-Name |
[(2R,3R,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexyl] sulfate |
InChI |
InChI=1S/C6H12O9S/c7-1-3(8)5(10)6(11)4(9)2-15-16(12,13)14/h1,3-6,8-11H,2H2,(H,12,13,14)/p-1/t3-,4+,5+,6+/m0/s1 |
InChI-Schlüssel |
BCUVLMCXSDWQQC-SLPGGIOYSA-M |
Isomerische SMILES |
C([C@H]([C@H]([C@@H]([C@H](C=O)O)O)O)O)OS(=O)(=O)[O-] |
Kanonische SMILES |
C(C(C(C(C(C=O)O)O)O)O)OS(=O)(=O)[O-] |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




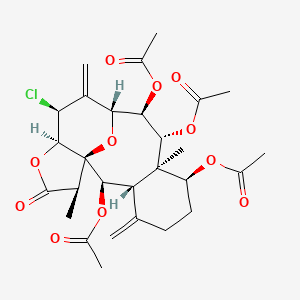
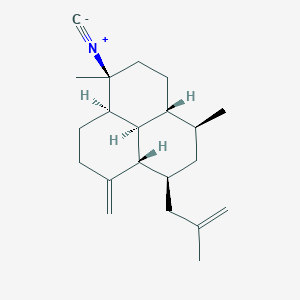
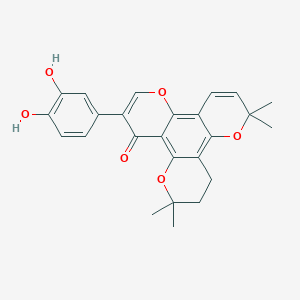
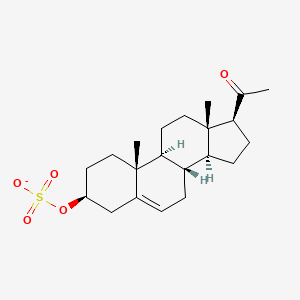

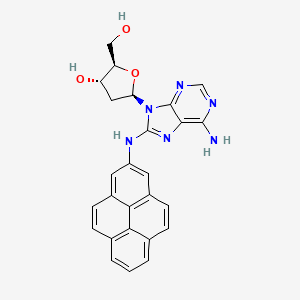
![(8R,9S,10S,13S,14S)-3,16-dihydroxy-13-methyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-10-carbaldehyde](/img/structure/B1259352.png)
![[(8S,9S,10R,11S,13S,14S,17R)-11-hydroxy-10,13-dimethyl-3-oxo-17-(2-oxopropanoyl)-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B1259354.png)
![(8S,9S,10R,13S,14S,17R)-17-[(2S,5R)-5-ethyl-3-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B1259355.png)
